molecular formula C8H11NO2 B13604625 (s)-2-(1-Amino-2-hydroxyethyl)phenol

(s)-2-(1-Amino-2-hydroxyethyl)phenol

Cat. No.: B13604625
M. Wt: 153.18 g/mol
InChI Key: XVLDHRZCNVRYIN-SSDOTTSWSA-N
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Description

(s)-2-(1-Amino-2-hydroxyethyl)phenol is a chiral compound with a phenolic structure It contains an amino group and a hydroxyl group attached to an ethyl chain, which is connected to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)phenol typically involves the following steps:

    Starting Material: The synthesis often begins with a substituted benzene derivative.

    Functional Group Introduction: Introduction of the amino and hydroxyl groups can be achieved through various reactions such as nitration followed by reduction, or direct amination and hydroxylation.

    Chiral Resolution: The chiral center can be introduced using chiral catalysts or by resolution of racemic mixtures.

Industrial Production Methods

Industrial production methods may involve:

    Catalytic Hydrogenation: Using metal catalysts to reduce nitro groups to amino groups.

    Enzymatic Processes: Employing enzymes to achieve chiral resolution.

    Continuous Flow Chemistry: Utilizing continuous flow reactors for efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

(s)-2-(1-Amino-2-hydroxyethyl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to quinones.

    Reduction: The amino group can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

    Quinones: From oxidation of the phenolic group.

    Secondary Amines: From reduction of the amino group.

    Substituted Phenols: From electrophilic aromatic substitution.

Scientific Research Applications

(s)-2-(1-Amino-2-hydroxyethyl)phenol has various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or antioxidant properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.

Mechanism of Action

The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)phenol involves:

    Molecular Targets: Interaction with specific enzymes or receptors.

    Pathways: Modulation of biochemical pathways, such as oxidative stress response or signal transduction.

Comparison with Similar Compounds

Similar Compounds

    (s)-2-(1-Amino-2-hydroxyethyl)benzene: Lacks the hydroxyl group on the benzene ring.

    (s)-2-(1-Amino-2-hydroxyethyl)aniline: Contains an additional amino group on the benzene ring.

Uniqueness

(s)-2-(1-Amino-2-hydroxyethyl)phenol is unique due to its specific substitution pattern and chiral center, which may confer distinct biological and chemical properties compared to similar compounds.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxyethyl]phenol

InChI

InChI=1S/C8H11NO2/c9-7(5-10)6-3-1-2-4-8(6)11/h1-4,7,10-11H,5,9H2/t7-/m1/s1

InChI Key

XVLDHRZCNVRYIN-SSDOTTSWSA-N

Isomeric SMILES

C1=CC=C(C(=C1)[C@@H](CO)N)O

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)O

Origin of Product

United States

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